molecular formula C10H11N3OS B11795592 2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one

2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one

Katalognummer: B11795592
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: JQQGFKBYXRZSMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound that contains a thiadiazole ring

Vorbereitungsmethoden

The synthesis of 2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a thiosemicarbazide derivative with an appropriate benzyl halide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s thiadiazole ring can interact with metal ions, proteins, and nucleic acids, disrupting their normal function and leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-Benzyl-5-(methylamino)-1,2,4-thiadiazol-3(2H)-one can be compared with other thiadiazole derivatives such as:

    2-Benzyl-5-(amino)-1,2,4-thiadiazol-3(2H)-one: Similar structure but lacks the methyl group on the amino nitrogen, which may affect its reactivity and biological activity.

    2-Benzyl-5-(methylthio)-1,2,4-thiadiazol-3(2H)-one: Contains a methylthio group instead of a methylamino group, leading to different chemical and biological properties.

    2-Benzyl-5-(methylamino)-1,3,4-thiadiazol-2(3H)-one: The position of the thiadiazole ring nitrogen atoms is different, which can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methylamino groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H11N3OS

Molekulargewicht

221.28 g/mol

IUPAC-Name

2-benzyl-5-(methylamino)-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C10H11N3OS/c1-11-9-12-10(14)13(15-9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12,14)

InChI-Schlüssel

JQQGFKBYXRZSMM-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC(=O)N(S1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.